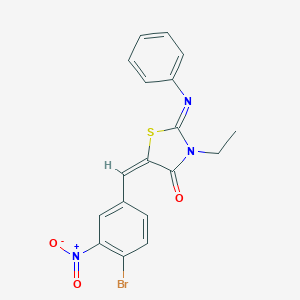
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPC is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the brain. N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of GABA receptors and voltage-gated ion channels, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters and ion channels in the brain. N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of GABA receptors and voltage-gated ion channels, which may further contribute to its mechanism of action. In addition, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has some limitations, including its potential toxicity and lack of long-term safety data. Further studies are needed to fully understand the safety and efficacy of N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in various applications.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. In addition, further studies are needed to fully understand the safety and efficacy of N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in various applications, as well as its long-term effects. Overall, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has the potential to be a valuable tool in various fields, and further research is needed to fully realize its potential.
Synthesis Methods
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with 4-ethoxyaniline, followed by cyclization with pyrrolidine-2,5-dione. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-ethoxyphenylhydrazine, followed by cyclization with ethyl acetoacetate. These methods have been optimized to produce N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in high yields and purity.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In neuropharmacology, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. In cancer research, N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential antitumor activity, with promising results.
properties
Product Name |
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C19H19ClN2O3 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-13(10-18(22)23)19(24)21-15-5-3-4-14(20)11-15/h3-9,11,13H,2,10,12H2,1H3,(H,21,24) |
InChI Key |
UMKNWOJTYKPWKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)
![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)